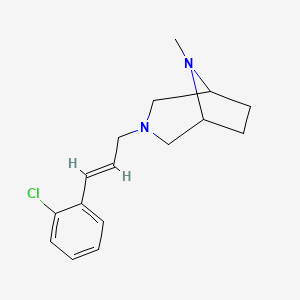
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate is an organic compound that features a phenylsulfanyl group attached to an oct-1-en-3-yl chain, which is further connected to a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-(phenylsulfanyl)oct-1-en-3-ol with 3-oxobutanoic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the oct-1-en-3-yl chain can be reduced to form saturated derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as thiols or amines can be used to substitute the phenylsulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated octyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s ability to undergo various chemical transformations also allows it to modulate biological activity through the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfanyl)oct-1-en-3-yl acetate
- 2-(Phenylsulfanyl)oct-1-en-3-yl methyl ether
- 2-(Phenylsulfanyl)oct-1-en-3-yl propionate
Uniqueness
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate is unique due to the presence of the 3-oxobutanoate moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group.
Properties
CAS No. |
62873-26-1 |
|---|---|
Molecular Formula |
C18H24O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-phenylsulfanyloct-1-en-3-yl 3-oxobutanoate |
InChI |
InChI=1S/C18H24O3S/c1-4-5-7-12-17(21-18(20)13-14(2)19)15(3)22-16-10-8-6-9-11-16/h6,8-11,17H,3-5,7,12-13H2,1-2H3 |
InChI Key |
XBRRSVTWUIYKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)SC1=CC=CC=C1)OC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



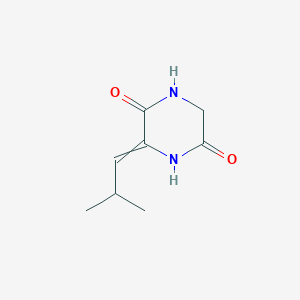
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
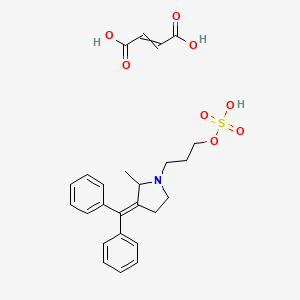
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)


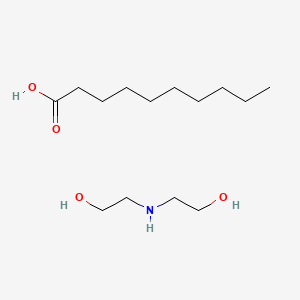

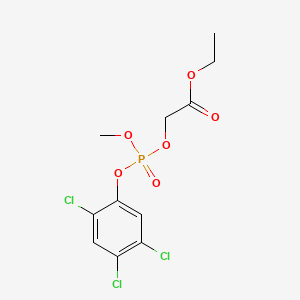
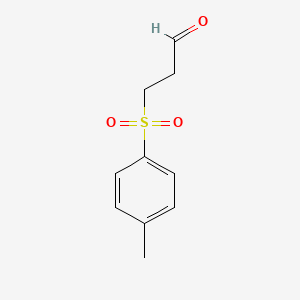
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)
